Product packaging for 3H-Pyrazole-3,5-dicarboxylic acid(Cat. No.:CAS No. 85908-17-4)

3H-Pyrazole-3,5-dicarboxylic acid

Cat. No.: B11763170
CAS No.: 85908-17-4
M. Wt: 156.10 g/mol
InChI Key: LQDYZRTWTUKSDI-UHFFFAOYSA-N
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Description

3H-Pyrazole-3,5-dicarboxylic acid (CAS RN: 85908-17-4) is an organic compound with the molecular formula C5H4N2O4 and a molecular weight of 156.10 g/mol . It serves as a versatile heterocyclic building block in chemical synthesis and materials science research. Pyrazole-dicarboxylic acid ligands are particularly valued in coordination chemistry for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs) . The multiple coordination sites on the pyrazole ring and carboxylic acid groups allow them to bridge metal centers, facilitating the creation of diverse polymeric structures with potential applications in magnetism and adsorption . Researchers also utilize related pyrazole-carboxylic acid derivatives in the synthesis of bioactive molecules, such as carbonic anhydrase inhibitors, for pharmaceutical R&D . This product is intended for research and development purposes only. It is not certified for human or animal drug use, household application, or any form of personal consumption. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O4 B11763170 3H-Pyrazole-3,5-dicarboxylic acid CAS No. 85908-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85908-17-4

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

3H-pyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1-2H,(H,8,9)(H,10,11)

InChI Key

LQDYZRTWTUKSDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC1C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3h Pyrazole 3,5 Dicarboxylic Acid

Classical Approaches to Pyrazole-3,5-dicarboxylic Acid Scaffolds

Historically, the synthesis of the pyrazole-3,5-dicarboxylic acid core has relied on robust and straightforward, albeit sometimes low-yielding, chemical transformations. One of the most common classical methods involves the oxidation of a pre-formed pyrazole (B372694) ring bearing oxidizable substituents at the C3 and C5 positions. A prime example is the oxidation of 3,5-dimethyl-1H-pyrazole. chemicalbook.com In this procedure, the methyl groups are converted to carboxylic acids using a strong oxidizing agent, typically potassium permanganate, in a heated aqueous solution. chemicalbook.com The reaction proceeds by heating the starting material with a significant excess of potassium permanganate, followed by a workup that involves filtering the manganese dioxide byproduct and acidifying the filtrate to precipitate the desired dicarboxylic acid. chemicalbook.com While effective, this method often requires large amounts of oxidant and can lead to moderate yields, with a reported yield of 33%. chemicalbook.com

Another foundational approach is the cyclocondensation reaction, a cornerstone of heterocyclic chemistry. The Knorr pyrazole synthesis and related methods involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the synthesis of pyrazole-3,5-dicarboxylic acid, a suitable starting material is a derivative of 1,3-acetonedicarboxylic acid, such as diethyl 1,3-acetonedicarboxylate. youtube.com This is reacted with hydrazine to form the pyrazole ring. The initial product is the diethyl ester, which is then hydrolyzed, typically under acidic or basic conditions, to yield the final dicarboxylic acid.

A further classical method is the 1,3-dipolar cycloaddition of a diazoalkane, such as diazomethane, with a suitably substituted alkyne, like dimethyl acetylenedicarboxylate. This reaction directly constructs the pyrazole ring with the desired carboxylate functionalities already in place. Subsequent hydrolysis of the resulting ester yields 3H-pyrazole-3,5-dicarboxylic acid.

Modern Convergent Synthesis Strategies for this compound

Recent advancements in organic synthesis have led to more efficient, selective, and versatile methods for preparing this compound and its derivatives. These modern strategies often provide better control over the substitution pattern of the pyrazole ring.

The control of regioselectivity is a significant challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials. researchgate.net Modern methodologies have been developed to address this, ensuring the desired placement of functional groups.

One powerful approach involves the use of trichloromethyl enones as starting materials. acs.orgnih.gov The reaction of these enones with arylhydrazine hydrochlorides has been shown to produce 1,3-disubstituted pyrazoles with high regioselectivity. acs.orgnih.gov Conversely, using the free arylhydrazine base leads exclusively to the 1,5-regioisomer. nih.gov This divergent outcome based on the nature of the hydrazine reactant provides a valuable tool for controlling the final product structure. nih.gov The trichloromethyl group can then be converted to a carboxylic acid ester through methanolysis. acs.org

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the regioselective synthesis of highly substituted pyrazoles. beilstein-journals.orgfrontiersin.org For instance, a three-component reaction of a vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base can afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org By choosing appropriate starting materials, this strategy can be adapted for the synthesis of pyrazoles with carboxylic acid functionalities at the desired positions. The regioselectivity in these reactions is often governed by the electronic properties and steric hindrance of the reactants. beilstein-journals.org For example, in the reaction of β,β-dibromenones with 1,1-dimethylhydrazine, a domino condensation/Suzuki-Miyaura cross-coupling sequence occurs with high regioselectivity. beilstein-journals.org

The use of catalysts has significantly improved the efficiency and scope of pyrazole synthesis. Both metal-based and metal-free catalytic systems have been developed.

Copper-catalyzed reactions have proven effective for the synthesis of pyrazoles under mild, acid-free conditions. organic-chemistry.org These reactions often proceed at room temperature with short reaction times. organic-chemistry.org For example, copper-mediated electrophilic cyclization of hydrazones derived from propargyl ketones and hydrazines can yield substituted pyrazoles. researchgate.net

Palladium catalysis is another cornerstone of modern pyrazole synthesis. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Heck reactions, allow for the introduction of various substituents onto a pre-existing pyrazole core. researchgate.net More convergent approaches include palladium-catalyzed multicomponent reactions. A four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl halide can construct the pyrazole ring and introduce substituents in a single step. organic-chemistry.org

Iridium-catalyzed reactions have also been employed for the regioselective synthesis of pyrazoles. For example, iridium catalysts can enable the C-H alkynylation of amides, which can be precursors to pyrazole systems. acs.org While not a direct synthesis of the dicarboxylic acid, these methods highlight the power of modern catalysis in functionalizing precursors with high precision.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of solvent, temperature, catalyst, and the nature of the reactants.

In the regioselective synthesis using trichloromethyl enones, a detailed optimization of reaction conditions was performed. acs.org It was found that conducting the reaction with phenylhydrazine (B124118) hydrochloride in refluxing methanol (B129727) gave a high regioisomeric ratio in favor of the 1,3-isomer. acs.org The amount of the hydrazine salt was also a critical parameter to optimize for the best isolated yield. acs.org

Solvent choice can dramatically influence the regioselectivity of pyrazole formation. In the condensation of 1,3-diketones with arylhydrazines, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly improve regioselectivity compared to protic solvents like ethanol. organic-chemistry.org The addition of a catalytic amount of strong acid can also improve yields by promoting the final dehydration step. organic-chemistry.org

The reaction temperature is another critical factor. In the synthesis of Cu(II) complexes with pyrazole-3,5-dicarboxylic acid, varying the temperature and solvent led to the formation of seven different coordination complexes, highlighting the sensitivity of the system to reaction conditions. rsc.org

The following table summarizes the optimization of a regioselective synthesis of a pyrazole-5-carboxylate, illustrating the impact of reaction conditions on yield and selectivity.

EntryHydrazine (equiv.)SolventConditionsRegioisomeric Ratio (1,3:1,5)Yield (%)
1Phenylhydrazine HCl (1.2)MeOHReflux, 4h>98:<282
2Phenylhydrazine HCl (1.5)MeOHReflux, 4h>98:<288
3Phenylhydrazine (free base) (1.2)MeOHReflux, 4h<2:>9875
4Phenylhydrazine (free base) (1.2)CHCl₃ then MeOHReflux, 6h<2:>9883

Data adapted from studies on regiocontrolled synthesis of pyrazole carboxylates. acs.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. frontiersin.org This involves the use of environmentally benign solvents, catalyst-free reaction conditions, and the development of multicomponent reactions that increase atom economy.

Water has been explored as a green solvent for pyrazole synthesis. nih.gov For example, the synthesis of pyrazolone (B3327878) derivatives has been successfully carried out in aqueous media using imidazole (B134444) as a catalyst. nih.gov Magnetized distilled water has also been reported as a medium for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolones, offering high yields and a simple workup procedure. scielo.org.za

Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. frontiersin.org These are mixtures of hydrogen bond donors and acceptors that are often biodegradable and non-toxic. DESs can act as both the solvent and the catalyst in multicomponent reactions for pyrazole synthesis, eliminating the need for traditional volatile organic compounds and metal catalysts. frontiersin.org For example, a mixture of choline (B1196258) chloride and urea (B33335) has been used as a deep eutectic solvent for the synthesis of various heterocyclic compounds. frontiersin.org

Multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste, and save energy. frontiersin.org The development of MCRs for the synthesis of pyrazole-3,5-dicarboxylic acid and its derivatives is an active area of research, aiming to combine efficiency with environmental responsibility.

Derivatization and Functionalization Chemistry of 3h Pyrazole 3,5 Dicarboxylic Acid

Chemical Transformations of the Carboxylic Acid Moieties

The two carboxylic acid groups are the most prominent functional features of 3H-pyrazole-3,5-dicarboxylic acid, offering multiple pathways for derivatization. These transformations are crucial for modulating the solubility, steric bulk, and electronic properties of the resulting molecules.

Esterification Reactions and Derivatives

Esterification of this compound is a common and straightforward method to produce a variety of diester derivatives. These reactions are typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst.

One of the most well-known derivatives is diethyl 1H-pyrazole-3,5-dicarboxylate. nbinno.com This compound is a pale yellow crystalline powder with a melting point between 51.0 and 55.0°C and is soluble in methanol (B129727). nbinno.com The synthesis of simple dialkyl pyrazole-3,5-dicarboxylates has been reported, and these compounds, along with their sodium salts, have shown activity against various protozoa. nih.gov For instance, diethyl ester 3 and its sodium salt 8 have demonstrated significant in vitro and in vivo activity against Trypanosoma cruzi and Leishmania species. nih.gov

The general synthesis of dialkyl pyrazole-3,5-dicarboxylates involves the reaction of this compound with the corresponding alcohol. nih.gov The reaction conditions can be varied to optimize the yield and purity of the resulting ester.

Derivative Reactants Reaction Conditions Reference
Diethyl 1H-pyrazole-3,5-dicarboxylateThis compound, EthanolAcid catalyst nbinno.com
Simple dialkyl pyrazole-3,5-dicarboxylatesThis compound, Various alcoholsNot specified nih.gov
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate1-Methyl-1H-pyrazole-3,5-dicarboxylic acid, EthanolNot specified nist.gov

Amidation Reactions and Amide Derivatives

The carboxylic acid groups of this compound can be converted to amides through reactions with amines. This transformation is significant as the amide bond is a key functional group in many biologically active molecules. nih.gov The synthesis of pyrazole-3,4-dicarboxamides bearing a 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) moiety has been reported to exhibit inhibitory activity against human carbonic anhydrase isozymes I and II. nih.gov

The synthesis of these amide derivatives typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. nih.govtandfonline.com This two-step process ensures efficient amide bond formation. The resulting pyrazole (B372694) carboxamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors. nih.gov

Derivative Type Starting Material Key Reagents Application Reference
Pyrazole-3,4-dicarboxamides1-(3-substituted-phenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid5-amino-1,3,4-thiadiazole-2-sulfonamideCarbonic anhydrase inhibitors nih.gov
Pyrazole carboxylic acid amides4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride5-amino-1,3,4-thiadiazole-2-sulfonamideCarbonic anhydrase inhibitors nih.gov

Decarboxylation Studies and Products

Decarboxylation, the removal of a carboxyl group, of pyrazole-dicarboxylic acids can be a challenging transformation. The stability of the aromatic pyrazole ring can make the removal of the carboxylic acid groups difficult. However, studies on the carboxylation of bis(pyrazol-1-yl)alkanes, which can be seen as a reverse reaction, provide insights into the conditions that might favor decarboxylation. nih.gov

The direct synthesis of this compound itself can be achieved through the oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate. chemicalbook.com This reaction proceeds with a yield of 33%. chemicalbook.com While this is a synthesis method, understanding the conditions for carboxylation can inform potential strategies for decarboxylation, which would likely require high temperatures and potentially a catalyst.

Modifications of the Pyrazole Heterocycle

Beyond the functionalization of the carboxylic acid groups, the pyrazole ring itself can undergo various chemical modifications. These reactions allow for the introduction of different substituents onto the nitrogen and carbon atoms of the heterocycle, further expanding the chemical space of accessible derivatives.

N-Alkylation and N-Arylation Strategies

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated. N-alkylation can be achieved using various alkylating agents. A method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, providing access to N-alkyl pyrazoles which are present in a variety of medicinally relevant structures. researchgate.netsemanticscholar.org Another approach involves the use of a crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst for the reaction of a pyrazole derivative with an alcohol or its derivative. google.comgoogle.com

N-arylation of pyrazoles can be accomplished through copper-catalyzed reactions with aryl halides. acs.orgnih.gov This method is quite general and tolerates a variety of functional groups on both the pyrazole and the aryl halide. acs.org Microwave irradiation has also been employed to facilitate the N-arylation of 3,5-disubstituted pyrazoles with fluoronitrobenzenes, sometimes leading to regioisomeric mixtures. semanticscholar.org

Reaction Type Reagents Catalyst/Conditions Key Findings Reference
N-AlkylationPyrazole, Trichloroacetimidate electrophilesBrønsted acidProvides access to medicinally relevant N-alkyl pyrazoles. researchgate.netsemanticscholar.org
N-AlkylationPyrazole derivative, Alcohol/Alcohol derivativeCrystalline aluminosilicate or aluminophosphateHigh yield under mild conditions. google.comgoogle.com
N-ArylationPyrazole, Aryl iodides/bromidesCuI, Diamine ligandGeneral method tolerating various functional groups. acs.orgnih.gov
N-Arylation3,5-Disubstituted pyrazoles, FluoronitrobenzenesMicrowave irradiationCan produce regioisomeric mixtures. semanticscholar.org

Halogenation and Nitration of the Pyrazole Ring

Direct halogenation and nitration of the pyrazole ring provide pathways to introduce electron-withdrawing groups, which can significantly alter the chemical and biological properties of the resulting compounds.

Nitration of five-membered heterocycles, including pyrazoles, can be achieved using a mixture of nitric acid and trifluoroacetic anhydride, affording mononitro derivatives. researchgate.net This method offers a direct route to nitro-substituted pyrazoles.

While specific examples of direct halogenation of this compound were not found in the provided search results, the synthesis of 4-chloro-1-[phenyl(o-tolyl)methyl]-1H-pyrazole demonstrates that halogenation of the pyrazole ring is a feasible transformation. mdpi.com The introduction of a halogen atom can serve as a handle for further functionalization through cross-coupling reactions.

Reaction Type Reagents Products Reference
NitrationPyrazole, Nitric acid/Trifluoroacetic anhydrideMononitro derivatives researchgate.net
HalogenationPyrazole derivativeHalogenated pyrazole mdpi.com

Metalation and Cross-Coupling Reactions

The introduction of new carbon-carbon and carbon-heteroatom bonds to the pyrazole core of this compound is often achieved through modern cross-coupling methodologies. These reactions typically require a two-step approach: initial functionalization of the pyrazole ring, often via halogenation, followed by a transition-metal-catalyzed coupling reaction.

The halogenation of a pyrazole ring is a common prerequisite for many cross-coupling reactions. researchgate.net Without a substituent at the C4 position, electrophilic halogenation will occur there first. researchgate.net This strategy is pivotal for creating a reactive handle for subsequent metal-catalyzed reactions. For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully used in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl boronic acids. rsc.org The reaction, catalyzed by a palladium complex such as XPhos Pd G2, efficiently yields 4-substituted-3,5-dinitropyrazoles, which can be further transformed. rsc.org

Alternatively, direct metalation of the pyrazole ring can be performed. This involves deprotonation with a strong base, such as n-butyllithium (nBuLi) or an isopropylmagnesium chloride (iPrMgCl), to generate a highly nucleophilic organometallic intermediate. znaturforsch.com To prevent side reactions, the acidic N-H proton is often protected with a group like tetrahydropyranyl (THP) prior to metalation. znaturforsch.com The resulting metalated pyrazole can then react with various electrophiles. For example, reaction with boronic acid esters (like isopropoxy pinacolborane) furnishes a borylated pyrazole, a key intermediate for Suzuki-Miyaura couplings. znaturforsch.com Similarly, reaction with trialkyltin chlorides yields stannylated pyrazoles for Stille couplings. znaturforsch.com

A range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions, have been successfully applied to introduce diverse substituents at the C3, C4, and C5 positions of the pyrazole scaffold. researchgate.netrsc.org These reactions provide a powerful toolkit for synthesizing highly functionalized derivatives of pyrazole-3,5-dicarboxylic acid, which are otherwise difficult to prepare.

Reaction TypePyrazole SubstrateCoupling PartnerCatalyst SystemProductRef.
Suzuki-Miyaura4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl boronic acidsXPhos Pd G2 / K3PO44-Aryl/Heteroaryl-3,5-dinitro-1H-pyrazole rsc.org
Suzuki-Miyaura4-Iodo-1-(THP)-pyrazolep-Tolylboronic acidPd(PPh3)4 / Na2CO34-(p-Tolyl)-1-(THP)-pyrazole znaturforsch.com
Metalation/Borylation4-Iodo-1-(THP)-pyrazole1. nBuLi 2. B(OiPr)3-4-(Pinacolboryl)-1-(THP)-pyrazole znaturforsch.com

Cycloaddition Reactions Involving this compound and its Derivatives

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone in the synthesis of the pyrazole ring itself. researchgate.netnih.govmdpi.com The most common approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. researchgate.netorganic-chemistry.org For example, the reaction between ethyl diazoacetate and an α-methylene carbonyl compound can yield pyrazole-5-carboxylates. nih.govmdpi.com Similarly, nitrilimines, often generated in situ from hydrazonoyl halides, react with alkynes to produce a wide array of substituted pyrazoles. nih.govmdpi.com

While cycloaddition is fundamental to forming the pyrazole core, the use of pre-formed this compound or its derivatives as components in subsequent cycloaddition reactions is less commonly documented. However, the inherent aromaticity and electronic nature of the pyrazole ring system suggest its potential participation in such transformations. The pi-system of the pyrazole ring could theoretically act as a diene or dienophile in Diels-Alder type reactions under specific conditions, although this reactivity is not a prominent feature of its chemistry.

The primary relevance of cycloaddition in the context of this compound lies in its role as the key synthetic pathway to access the core heterocyclic structure. The strategic choice of substituted alkynes and diazo compounds in a [3+2] cycloaddition allows for the direct installation of the carboxylic acid functionalities or their ester precursors at the 3- and 5-positions. researchgate.net

Assembly of Complex Molecular Architectures Using this compound as a Building Block

The rigid, planar geometry of the pyrazole ring, combined with the strategically positioned carboxylate groups and nitrogen atoms, makes this compound (H₃pzdc) an outstanding multitopic linker for the construction of complex molecular architectures. rsc.orgresearchgate.net It is extensively used in supramolecular chemistry to create coordination polymers and Metal-Organic Frameworks (MOFs). google.comresearchgate.net

The dicarboxylate functions can bridge multiple metal centers, while the pyrazole nitrogen atoms can also participate in coordination, leading to a high degree of connectivity and the formation of robust, multidimensional networks. The specific structure of the resulting framework can be influenced by reaction conditions such as temperature, solvent, and the presence of auxiliary ligands or templates. rsc.orgrsc.org

For example, the reaction of H₃pzdc with copper(II) salts in the presence of 1,2-di(4-pyridyl)ethane as a co-ligand yields a variety of complexes depending on the solvent and temperature. These range from discrete dinuclear and tetranuclear complexes to one-dimensional (1D) chains and a three-dimensional (3D) cationic framework. rsc.org This demonstrates the linker's versatility in adapting its coordination mode to different synthetic environments.

Furthermore, H₃pzdc has been used to construct lanthanide-based MOFs. A neodymium-MOF with the formula {[Nd₂(L₁)₃·6H₂O]·H₂O}n (where L₁ is the dianion of pyrazole-3,5-dicarboxylic acid) has been synthesized via a low-temperature solvothermal method. google.com In this structure, the carboxylate groups bridge the neodymium ions, while a nitrogen atom also coordinates to one of the metal centers, highlighting the ligand's multidentate nature. google.com Organometallic substrates, such as organotin chlorides and oxides, also react with H₃pzdc to form intricate coordination polymers containing large macrocyclic units. researchgate.net

The ability of this compound to form stable, porous frameworks makes it a valuable component in the design of functional materials for catalysis, gas storage, and sensing applications. researchgate.netresearchgate.net

Metal IonCo-ligand/SolventResulting StructureDimensionalityRef.
Cu(II)1,2-di(4-pyridyl)ethane / H₂O, DMF[Cu₃(pzdc)₂(H₂O)₄(bpa)]n1D Chain rsc.org
Cu(II)1,2-di(4-pyridyl)ethane / DMF{Cu₄(pzdc)₄(bpa)₂(NH₂(CH₃)₂)₄}n1D Zigzag Chain rsc.org
Cu(II)1,2-di(4-pyridyl)ethane / EtOH or MeCN{Cu₂(pzdc)(bpa)₂}n3D Framework rsc.org
Nd(III)2-Pyrazinecarboxylic acid / DMF, H₂O{[Nd₂(pzdc)₃·6H₂O]·H₂O}n3D Framework google.com
Organotin(IV)(PhCH₂)₂SnCl₂ / Pyridine, H₂O[{((PhCH₂)₂Sn)₆(μ-L)₄(μ-OH)₂(py)₂}{((PhCH₂)₂Sn)₂(μ-O)(μ-OH)}₂]nCoordination Polymer researchgate.net

Mechanistic Investigations of Reactions Involving 3h Pyrazole 3,5 Dicarboxylic Acid

Kinetic Studies of Derivatization and Decomposition Pathways

Specific kinetic data on the derivatization and decomposition reactions of 3H-Pyrazole-3,5-dicarboxylic acid is not currently documented in scientific literature. Such studies would be crucial to understanding the reactivity and stability of this tautomer. Typically, kinetic investigations would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration of reactants) to determine rate laws and activation parameters. This information would shed light on the energy barriers associated with different reaction pathways.

Computational Elucidation of Reaction Mechanisms and Transition States

While computational studies have been applied to understand the tautomerism and reactivity of various pyrazole (B372694) derivatives, specific computational elucidation of reaction mechanisms and transition states involving this compound is not readily found. Theoretical chemistry could, in principle, be used to model the structure and energetics of the 3H-tautomer, its transition states in various reactions, and to predict its reactivity. Such studies would be invaluable in complementing experimental data, should it become available.

Spectroscopic Probing of Reaction Intermediates

There are no specific reports on the use of spectroscopic techniques to probe reaction intermediates formed from this compound. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry are powerful tools for identifying and characterizing transient species in chemical reactions. In the context of pyrazoles, NMR has been used to study tautomeric equilibria in solution. However, the low concentration and short lifetime of a less stable tautomer like this compound would make its direct spectroscopic observation challenging.

Influence of Solvent and Catalyst on Reaction Outcomes

The influence of solvent and catalysts on the reactions of pyrazole-3,5-dicarboxylic acid has been noted, particularly in the context of its use as a ligand in the formation of metal-organic frameworks (MOFs). In these syntheses, the choice of solvent and the presence of metal ions (which act as catalysts or templates) can direct the assembly of complex structures. For instance, the reaction of Cu(II) with pyrazole-3,5-dicarboxylic acid in different solvents and at various temperatures leads to the formation of distinct coordination complexes. rsc.org This demonstrates that the reaction environment plays a critical role in determining the final product. However, these studies primarily involve the more stable 1H-tautomer, and the specific role and reactivity of the 3H-tautomer in these processes have not been isolated or studied in detail.

Advanced Spectroscopic and Structural Characterization Techniques for 3h Pyrazole 3,5 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3H-Pyrazole-3,5-dicarboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides distinct signals for the chemically non-equivalent protons in the molecule. For this compound, the structure dictates a simple spectrum. The proton at the 4-position of the pyrazole (B372694) ring is unique and, due to the symmetry of the molecule, appears as a sharp singlet. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, this signal is observed at approximately δ 7.16 ppm. chemicalbook.com The acidic protons of the two carboxylic acid groups and the N-H proton of the pyrazole ring are also observable, though their chemical shifts can be broad and vary with concentration and temperature.

Carbon-¹³ (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the structure gives a distinct signal. The spectrum would show signals for the two equivalent carboxylic acid carbons, the two equivalent pyrazole ring carbons at positions 3 and 5, and the single pyrazole carbon at position 4. While specific public data for the ¹³C NMR of this exact compound is limited, related pyrazole derivatives show characteristic shifts that confirm the ring structure. researchgate.netnih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆.

Chemical Shift (ppm)MultiplicityAssignment
~7.16Singlet1H, C4-H
Broad SignalSinglet2H, -COOH
Broad SignalSinglet1H, N-H

To unequivocally assign all proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR experiments are employed. While specific 2D spectra for this compound are not widely published, the application of these standard techniques is straightforward.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a COSY spectrum would be very simple and would primarily confirm the absence of coupling for the C4-H proton, as it has no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a clear correlation cross-peak between the proton signal at ~7.16 ppm and the signal for the C4 carbon, providing a definitive assignment for both.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key vibrational modes for this compound include:

O-H Stretching: A very broad and strong absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H groups in the carboxylic acid dimers.

N-H Stretching: The N-H stretching vibration of the pyrazole ring appears in the region of 3100-3200 cm⁻¹. smolecule.com

C=O Stretching: The carbonyl stretch of the carboxylic acid is a very strong and sharp band. Its position is sensitive to hydrogen bonding, but it typically appears in the range of 1670–1710 cm⁻¹. researchgate.netnih.gov One study identified a strong peak at 1674 cm⁻¹. researchgate.net

C=C and C=N Stretching: Vibrations associated with the pyrazole ring itself are found in the 1300–1600 cm⁻¹ region. researchgate.net

C-O Stretching and O-H Bending: These modes related to the carboxylic acid group are typically found between 1200 and 1450 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the more symmetric and less polar bonds, aiding in a complete vibrational assignment, often supported by Density Functional Theory (DFT) calculations. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (carboxylic acid dimer)
3100-3200MediumN-H stretch (pyrazole ring)
~1674Strong, SharpC=O stretch (carboxylic acid)
1300-1600Medium-WeakC=N, C=C ring stretching
1200-1450MediumC-O stretch, O-H bend

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular mass and to gain structural information from the molecule's fragmentation pattern upon ionization. For this compound (molecular formula C₅H₄N₂O₄), the expected monoisotopic mass is approximately 156.0171 Da. uni.lu

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then breaks down into smaller, charged fragments.

Molecular Ion Peak (M⁺˙): A strong molecular ion peak is observed at a mass-to-charge ratio (m/z) of 156. chemicalbook.com

Fragmentation: The fragmentation is dominated by the loss of stable neutral molecules from the carboxylic acid groups. libretexts.org Common fragmentation pathways for dicarboxylic acids include decarboxylation. nih.gov Key fragments observed include:

m/z 139: Loss of a hydroxyl radical (•OH).

m/z 112: Loss of a carboxyl group radical (•COOH) or successive loss of water and CO. A prominent peak at m/z 112 corresponds to the loss of carbon dioxide (CO₂). chemicalbook.com

m/z 67: This fragment could correspond to the pyrazole ring cation after the loss of both carboxylic acid groups. chemicalbook.com

Table 3: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Identity
156[C₅H₄N₂O₄]⁺˙ (Molecular Ion)
139[M - OH]⁺
112[M - CO₂]⁺˙
94[M - CO₂ - H₂O]⁺˙
67[C₃H₃N₂]⁺

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. Studies on 3,5-pyrazoledicarboxylic acid monohydrate have shown that the molecule is essentially planar. researchgate.net

In the crystal lattice, the molecules are organized into one-dimensional chains through a network of strong hydrogen bonds. researchgate.net These include:

An O—H···O hydrogen bond between the carboxylic acid groups of adjacent molecules, forming the typical carboxylic acid dimer motif. The distance for this bond is reported as 2.671 Å. researchgate.net

An N—H···O hydrogen bond between the pyrazole N-H of one molecule and a carboxylic oxygen of another, with a reported distance of 2.776 Å. researchgate.net

These chains are further linked by water molecules, creating a stable, three-dimensional supramolecular architecture. researchgate.net This detailed structural insight is crucial for understanding the material's physical properties and its use as a linker in coordination polymers and metal-organic frameworks. rsc.org

Table 4: Selected Crystallographic Data for 3,5-Pyrazoledicarboxylic Acid Monohydrate

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
O—H···O H-bond distance2.671 (2) Å researchgate.net
N—H···O H-bond distance2.776 (2) Å researchgate.net
O—H···O(water) H-bond distance2.597 (3) Å researchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The parent pyrazole molecule exhibits a strong absorption band between 200-240 nm, which is attributed to a π→π* electronic transition characteristic of aromatic systems. smolecule.comrsc.org

For this compound, the presence of two carboxyl groups (acting as auxochromes) attached to the pyrazole chromophore is expected to influence these transitions. These groups can cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption band. The electronic spectrum provides insight into the molecule's HOMO-LUMO gap. nih.gov While detailed emission data (fluorescence or phosphorescence) for this specific compound is not widely reported, such studies would be valuable for understanding its excited-state properties and potential for applications in materials science, such as in luminescent metal-organic frameworks. researchgate.net

Theoretical and Computational Chemistry Studies of 3h Pyrazole 3,5 Dicarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and stability of 3H-pyrazole-3,5-dicarboxylic acid. These calculations solve approximations of the Schrödinger equation for the molecule, yielding valuable information about its energy levels and electron distribution.

Methodology: A common approach involves Density Functional Theory (DFT), which has been shown to be effective for heterocyclic compounds. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently paired with basis sets like 6-31G(d) or 6-311G(d,p) to model the electronic structure and molecular geometry. nih.gov The process begins with geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, representing the molecule's most stable structure.

Key Findings: For related pyrazole (B372694) carboxylic acids, these calculations reveal that the pyrazole ring system, combined with the carboxylic acid groups, creates a conjugated π-system. nih.gov This conjugation is a key factor in the molecule's electronic stability. The calculations provide total energy, orbital energies, and the distribution of electron density. For instance, in a comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the optimized geometry confirmed a planar configuration, which maximizes the π-system's stability. nih.govwikipedia.org Such planarity is also anticipated for the core ring structure of this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary degrees of freedom are the rotation of the two carboxylic acid (-COOH) groups around their single bonds to the pyrazole ring.

Methodology: To explore the conformational landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating the dihedral angles of the C-C bonds connecting the carboxylic acid groups to the pyrazole ring and calculating the molecule's energy at each step. This process maps out the energy changes associated with rotation, identifying energy minima (stable conformers) and energy maxima (transition states between conformers).

Expected Outcomes: The planarity of the pyrazole ring itself is expected to be maintained. The key variables are the orientations of the hydroxyl (-OH) and carbonyl (C=O) moieties of the two carboxylic acid groups relative to the ring. It is expected that conformers allowing for intramolecular hydrogen bonding or minimizing steric hindrance between the two carboxylic acid groups would be the most stable. Studies on similar molecules, like diethyl 1H-pyrazole-3,5-dicarboxylate, show that the ester groups can exhibit conformational flexibility. researchgate.net A PES scan for this compound would precisely quantify the energy barriers to rotation and the relative stability of each conformer.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide a static picture of the most stable structure, molecular dynamics (MD) simulations offer insights into the molecule's behavior over time in a more realistic environment, such as in a solvent.

Methodology: MD simulations use classical mechanics and a "force field" to model the interactions between atoms. A force field is a set of parameters that define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. The molecule is typically placed in a simulated box of solvent (e.g., water), and Newton's equations of motion are solved iteratively to track the position and velocity of every atom over a period of time.

Applications: For this compound, MD simulations could be used to:

Study Solvation: Analyze how water molecules arrange around the carboxylic acid groups and the pyrazole ring, and quantify the hydrogen bonding network between the solute and solvent.

Explore Conformational Dynamics: Observe transitions between different conformers in solution, providing a dynamic view of the potential energy surface.

Analyze Structural Stability: Metrics like the Root Mean Square Deviation (RMSD) can be calculated to assess how much the molecule's structure deviates from its initial optimized geometry over time, indicating its rigidity or flexibility. The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are the most mobile.

MD simulations on pyrazole-containing imide derivatives have been successfully used to explore their binding modes with protein targets, demonstrating the utility of this method for understanding intermolecular interactions. rsc.org

Density Functional Theory (DFT) Applications in Reactivity Prediction

DFT is a powerful tool not only for determining structure but also for predicting chemical reactivity. By analyzing the calculated electronic properties, one can identify the most probable sites for chemical reactions.

Methodology: One of the most useful outputs for reactivity prediction is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack).

Predicted Reactivity: For this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the pyrazole ring. These are the most likely sites for protonation or interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the carboxylic acid groups, making them acidic and susceptible to deprotonation.

This analysis provides crucial information on the molecule's reactive sites, guiding the understanding of its chemical behavior. DFT studies on related pyrazole derivatives confirm that such calculations provide important information on the chemical reactivity of functional sites. nih.govwikipedia.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

Theory and Application: The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org The LUMO is the innermost empty orbital and acts as an electron acceptor, defining its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more polarizable and more reactive.

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. A DFT study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov

Below is a table of key reactivity descriptors derived from FMO theory, along with their formulas and significance.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates kinetic stability and chemical reactivity.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom/molecule to attract electrons.
Chemical Potential (μ) -(I + A) / 2The "escaping tendency" of electrons from a system.
Chemical Hardness (η) (I - A) / 2Measures the resistance to change in electron configuration.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates high polarizability.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity to accept electrons.

These theoretical and computational approaches provide a detailed and multi-faceted understanding of this compound, from its stable structure and energetics to its dynamic behavior and chemical reactivity, which is invaluable for predicting its properties and potential applications.

Applications in Coordination Chemistry and Materials Science

3H-Pyrazole-3,5-dicarboxylic acid as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound, frequently referred to as pyrazole-3,5-dicarboxylic acid (H₃pdc), stands out as a highly versatile organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Its structure, featuring a rigid pyrazole (B372694) ring with two carboxylic acid groups and two nitrogen atoms, provides multiple coordination sites. researchgate.netresearchgate.net This allows for diverse binding modes with metal ions, facilitating the construction of novel materials with varied dimensionalities and properties. researchgate.net The carboxylate oxygen atoms and the pyrazole nitrogen atoms can all participate in forming strong coordination bonds with metal centers. nih.gov

The rational design and synthesis of MOFs using this compound are governed by several interdependent principles. rsc.org The selection of the metal ion or metal cluster is a primary consideration, as its preferred coordination number, geometry, and electronic properties directly influence the resulting framework's topology. rsc.org

Key factors that guide the synthesis include:

Metal Ion Choice : The use of different metal ions, such as transition metals (e.g., Zn(II), Cu(II)) or lanthanides (e.g., Nd(III), Eu(III)), leads to distinct structural outcomes and functionalities. researchgate.netrsc.orggoogle.com

Reaction Conditions : Parameters like temperature, solvent system, and pH are crucial. The pH, for instance, can control the deprotonation state of the dicarboxylic acid, thereby dictating which donor atoms are available for coordination. researchgate.netrsc.org Different solvents can also lead to different final structures. rsc.org

Stoichiometry and Auxiliary Ligands : The molar ratio of the metal to the ligand is a critical parameter for controlling the dimensionality of the resulting framework. mocedes.org Furthermore, the introduction of auxiliary (or secondary) ligands can be used to tune the structure and enlarge pore dimensions within the MOF. rsc.orgrsc.org

A significant advantage of employing this compound is the ability to tune the structural and functional properties of the resulting MOFs, particularly their porosity. By strategically altering the synthesis conditions and components, a wide range of frameworks with tailored pore sizes and high surface areas can be achieved. mocedes.orgresearchgate.net This tunability is critical for applications in areas like gas storage and selective separation. mocedes.orgrsc.org For instance, different metal ions combined with the pyrazole-dicarboxylate ligand yield frameworks with unique topologies and properties. rsc.orgnih.gov

Metal IonResulting MOF Structure/FeaturesPotential ApplicationReference
Zn(II)Forms 3D frameworks; can exhibit high thermal stability and be used for selective dye adsorption.Gas storage, separation, catalysis rsc.org
Cu(II)Can form 1D ladder-like chains or 3D pillar-layer frameworks depending on synthesis conditions.Magnetic materials, catalysis rsc.org
Cd(II)Can form 3D frameworks with potential for luminescence sensing.Sensors rsc.org
Nd(III)Forms a 3D framework belonging to the monoclinic crystal system.Luminescence, magnetism google.com
Mn(II)Can form stable coordination polymers with potential for magnetic applications.Magnetic materials researchgate.net

Role in Supramolecular Chemistry and Self-Assembly

In the realm of supramolecular chemistry, this compound is a valuable building block due to its capacity for directing self-assembly processes. The molecule's structure facilitates the formation of well-defined architectures through a combination of strong coordination bonds and weaker, directional non-covalent interactions. researchgate.net The N-H group of the pyrazole ring is a hydrogen-bond donor, while the nitrogen and oxygen atoms can act as hydrogen-bond acceptors. researchgate.net These interactions, along with potential π-π stacking between pyrazole rings, guide the assembly of metal complexes into higher-order supramolecular structures, ranging from discrete cages to extended networks. researchgate.netresearchgate.net The pH of the reaction environment plays a significant role in controlling access to the ligand's six coordination atoms, allowing for further control over the design of novel coordination polymers. researchgate.net

Catalytic Applications of Metal Complexes Incorporating this compound

Metal complexes and MOFs constructed from this compound are emerging as effective heterogeneous catalysts for various organic reactions. researchgate.netacs.org The inherent properties of these materials, such as high surface area, tunable porosity, and the presence of accessible metal sites, make them highly suitable for catalytic applications. researchgate.netacs.org The framework can provide catalytically active sites, often at coordinatively unsaturated metal centers that function as Lewis acids. In some cases, the pyrazole-dicarboxylate ligand itself can be functionalized to introduce catalytic activity. nih.gov These MOF-based catalysts have demonstrated high efficiency and selectivity in reactions such as the synthesis of pharmaceutically relevant heterocyclic compounds. researchgate.net

Catalyst SystemReaction CatalyzedKey AdvantagesReference
Ce-functionalized CoFe₂O₄ with pyrazole-3,5-dicarboxylic acidSynthesis of benzo[a]pyrano[2,3-c]phenazine derivativesHigh yields, short reaction times, catalyst is magnetically recoverable and reusable. researchgate.net
Zirconium-based MOFs with pyrazole-carboxylic acid derivativesMannich catalytic reactionGood conversion rates compared to other nitrogen-containing ligands. mocedes.org
Bimetal-MOFs with phosphorous acid tagsSynthesis of pyrazolo[4,3-e]pyridinesPorous, efficient heterogeneous catalyst. nih.gov

Analytical Methodologies for the Characterization and Quantification of 3h Pyrazole 3,5 Dicarboxylic Acid

Chromatographic Separation Techniques (HPLC, GC, TLC)

Chromatography is a cornerstone for the separation and analysis of 3H-Pyrazole-3,5-dicarboxylic acid from reaction mixtures, starting materials, and potential impurities. High-Performance Liquid Chromatography (HPLC) is the most prominently cited method for its purity assessment.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard and effective method for the analysis of Pyrazole-3,5-dicarboxylic acid. Commercial suppliers frequently use HPLC to certify the purity of the compound, often stating a purity of greater than 98%. tcichemicals.com A specific method involves a reverse-phase Newcrom R1 column, which has low silanol (B1196071) activity. researchgate.net This method is scalable and can be adapted for preparative separation to isolate impurities. researchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure the carboxylic acid groups are protonated, leading to better retention and peak shape. researchgate.net For applications requiring mass spectrometry (MS) detection, phosphoric acid is replaced with a volatile modifier like formic acid. researchgate.net The versatility of HPLC allows for its use in fast Ultra-Performance Liquid Chromatography (UPLC) applications by employing columns with smaller particle sizes (e.g., 3 µm). researchgate.net

Table 1: Exemplary HPLC Conditions for Pyrazole-3,5-dicarboxylic acid Analysis
ParameterConditionReference
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary PhaseNewcrom R1 researchgate.net
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid researchgate.net
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, and Formic Acid researchgate.net
ApplicationPurity assessment, preparative separation, pharmacokinetics researchgate.net

Gas Chromatography (GC): The direct analysis of underivatized dicarboxylic acids, including this compound, by Gas Chromatography (GC) is challenging. The high polarity and low volatility of the compound, owing to its two carboxylic acid groups and the pyrazole (B372694) ring, make it unsuitable for direct injection into a GC system. Such attempts often result in poor chromatographic performance, including broad, tailing peaks or decomposition in the hot injector or column. researchgate.net

To overcome this limitation, derivatization is a necessary prerequisite for GC analysis. The carboxylic acid functional groups are converted into less polar, more volatile esters (e.g., methyl or ethyl esters) or silyl (B83357) esters. nih.gov For instance, the diethyl ester of 1-methyl-pyrazole-3,5-dicarboxylic acid has been analyzed by GC-MS. nist.gov Common derivatization reagents for dicarboxylic acids include BF₃/alcohol mixtures for esterification or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. nih.gov While these methods are effective for dicarboxylic acids in general, specific, published GC methods for the routine quantification of this compound are not common.

Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of reactions that synthesize or consume this compound. For visualization of pyrazole derivatives on silica (B1680970) gel F254 plates, a UV lamp can be used, where the compound may appear as a dark spot on a fluorescent background. rsc.org Alternatively, an iodine chamber can be used, where the compound adsorbs iodine vapors to appear as a brown spot. rsc.orglibretexts.org

While many chemical stains are available, some are not suitable for carboxylic acids. libretexts.org A potentially effective, though destructive, visualization agent is a phosphomolybdic acid stain, which is known to react with a wide variety of organic compounds. libretexts.org

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric Quantification: While UV-Vis spectroscopy is used in the broader characterization of materials and complexes containing the pyrazole-3,5-dicarboxylate ligand, detailed research findings on its use for the direct quantification of this compound are not widely reported in scientific literature. researchgate.net The pyrazole ring is an aromatic heterocycle and, along with the carboxyl groups, constitutes a chromophore that absorbs UV light. This intrinsic property means a quantitative method based on Beer-Lambert law could theoretically be developed. However, this would require establishing a specific wavelength of maximum absorbance (λmax), a linear calibration curve in a suitable solvent, and careful consideration of potential interferences from other UV-absorbing species in the sample matrix. At present, specific, validated spectrophotometric assays for its quantification are not established in the literature.

Fluorometric Quantification: There is a notable absence of published research detailing fluorometric methods for the quantification of this compound. The native fluorescence of the compound is likely weak or non-existent, and no derivatization protocols to introduce a fluorophore for sensitive detection have been described.

Electrochemical Detection and Sensing Strategies

Direct electrochemical detection and quantification of this compound are not well-documented. Searches for methods such as voltammetry or amperometry where the compound itself is the target analyte have not yielded established protocols.

However, the compound has been used as a critical building block in the development of electrochemical sensors. For example, a metal-organic framework (MOF) synthesized from 1H-pyrazole-3,5-dicarboxylic acid and Ni²⁺ ions was used to create a modified screen-printed carbon electrode. researchgate.net This sensor demonstrated excellent performance for the electrochemical detection of nitrite. researchgate.net In this application, the pyrazole-dicarboxylate ligand contributes to the structure and electronic properties of the sensor material, but it is not the analyte being detected. The lack of methods for its direct electrochemical analysis suggests this is not a common analytical approach for this specific molecule.

Titrimetric Analysis for Acidic Functionality

Titrimetric analysis is a classical and highly reliable method for determining the purity and assaying the acidic functionality of this compound. Given the presence of two carboxylic acid groups, an aqueous acid-base titration is an appropriate and direct analytical approach. thermofisher.com

This method is frequently listed in the specifications from chemical suppliers as a primary technique for quality control. The assay is typically performed by dissolving a precisely weighed amount of the compound in water or a suitable solvent and titrating with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The endpoint can be detected using a colorimetric indicator or by monitoring the change in pH with a potentiometer. The purity is calculated based on the amount of titrant required to neutralize the two acidic protons of the dicarboxylic acid. Supplier specifications often cite an assay range of ≥97.5% to ≤102.5% based on this method. thermofisher.com

Table 2: Titrimetric Analysis Parameters
ParameterDescriptionReference
TechniqueAqueous Acid-Base Titration / Neutralization Titration thermofisher.com
Analyte FunctionalityTwo carboxylic acid groups thermofisher.com
TitrantStandardized strong base (e.g., Sodium Hydroxide)
ApplicationPurity determination and assay of acidic content thermofisher.com
Typical Specification≥97.5% to ≤102.5% thermofisher.com

Q & A

Q. What are the common synthesis and characterization methods for 3H-Pyrazole-3,5-dicarboxylic acid?

Methodological Answer: The synthesis typically involves hydrolysis of ester derivatives, such as diethyl pyrazole-3,5-dicarboxylate, under acidic or basic conditions. For example, hydrolysis with aqueous NaOH followed by acidification yields the dicarboxylic acid . Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments and FT-IR to identify carboxylate (-COOH) and pyrazole ring vibrations.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and hydrogen-bonding networks, as demonstrated in analogous pyridine-dicarboxylate systems .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O, N–H···O) in the crystal lattice .

Table 1 : Key Characterization Data for 3H-Pyrazole-3,5-dicarboxylate Derivatives

PropertyMethodObservationsReference
Carboxylate C=O stretchFT-IR~1700–1680 cm⁻¹
Pyrazole ring protons¹H NMRδ 6.5–7.5 ppm (aromatic protons)
Hydrogen-bonding networkXRDO···O distances: 2.6–2.8 Å

Q. How is this compound utilized in coordination chemistry?

Methodological Answer: The compound acts as a multidentate ligand, forming coordination polymers with transition metals or lanthanides. Key steps include:

  • Ligand Deprotonation : Under basic conditions, the carboxylate groups bind metal ions (e.g., La³⁺, Eu³⁺).
  • Structural Diversity : Reaction conditions (solvent, temperature) dictate topology. For instance, hydrothermal synthesis yields 3D frameworks, while solvothermal methods favor 2D layers .
  • Property Tuning : Substituents on the pyrazole ring (e.g., methyl groups) alter steric effects and metal-ligand binding modes .

Advanced Research Questions

Q. How do synthesis methods influence the structural and thermal properties of lanthanide coordination polymers derived from this compound?

Methodological Answer:

  • Hydrothermal vs. Solvothermal Synthesis :
    • Hydrothermal conditions (high temperature/pressure) promote dense 3D networks with high thermal stability (decomposition >400°C) .
    • Solvothermal methods (organic solvents) yield layered structures with lower thermal resilience (~300–350°C) due to weaker interlayer interactions.
  • Thermogravimetric Analysis (TGA) : Correlates framework stability with coordination geometry. For example, Eu³⁺ polymers with bridging carboxylates show higher decomposition temperatures than monomeric adducts .

Table 2 : Impact of Synthesis on Lanthanide Coordination Polymers

MethodStructure TypeThermal Decomposition (°C)Reference
Hydrothermal3D framework420–450
Solvothermal2D layer310–340

Q. How can researchers resolve contradictions in reported thermal stability data for pyrazole-dicarboxylate coordination polymers?

Methodological Answer: Discrepancies often arise from:

  • Crystallinity Differences : Poorly crystalline samples degrade at lower temperatures. Use powder XRD to verify phase purity .
  • Hydration State : Hydrated polymers lose stability upon dehydration. TGA-MS can track water loss and its impact on framework integrity .
  • Metal-Ligand Ratios : Stoichiometric variations alter bonding strength. Elemental analysis (ICP-OES) and single-crystal XRD clarify composition .

Q. What strategies optimize this compound-based MOFs for proton conduction?

Methodological Answer:

  • Porosity Engineering : Introduce hydrophilic pores via mixed-linker approaches (e.g., combining with biphenyldicarboxylates) to enhance water retention .
  • Acidic Functionalization : Sulfonate or phosphorylate the pyrazole ring to increase proton donor sites .
  • Temperature-Dependent Conductivity : Measure impedance spectroscopy across humidified conditions (25–80°C). Optimal performance often occurs near 80°C with σ ≈ 10⁻³ S/cm .

Q. How do computational methods complement experimental studies of pyrazole-dicarboxylate systems?

Methodological Answer:

  • DFT Calculations : Predict binding energies between metal ions and carboxylate groups, guiding ligand design .
  • Molecular Dynamics (MD) : Simulate proton transport pathways in MOFs to identify bottlenecks .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions to rationalize crystallization trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.